2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3,5-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The initial step involves the cyclization of a hydrazine derivative with a diketone to form the pyridazinone core.
Substitution Reactions:
Acylation: The final step involves the acylation of the pyridazinone derivative with 3,5-dimethylphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving inflammation or cancer.
Mechanism of Action
The mechanism of action of 2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3,5-dimethylphenyl)acetamide: Similar in structure but may have different substituents on the aromatic rings.
Bis(2-ethylhexyl) terephthalate: A plasticizer with a different core structure but similar in terms of having multiple aromatic rings and functional groups.
Uniqueness
Structural Features: The presence of both 2,5-dimethoxyphenyl and 3,5-dimethylphenyl groups makes it unique compared to other pyridazinone derivatives.
Biological Activity: Its potential anti-inflammatory and anticancer properties distinguish it from other similar compounds.
Properties
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-14-9-15(2)11-16(10-14)23-21(26)13-25-22(27)8-6-19(24-25)18-12-17(28-3)5-7-20(18)29-4/h5-12H,13H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNALSTAONVMWTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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